B1164511 LPS from Escherichia coli O111:B4

LPS from Escherichia coli O111:B4

Número de catálogo: B1164511
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LPS from Escherichia coli O111:B4 is a form of lipopolysaccharide (LPS) extracted from wild-type S-form E. coli serotype O111:B4. It is commonly used to activate Toll-like receptor 4 (TLR4) on leukocytes, eliciting inflammatory signaling in isolated cells and in vivo. This form of LPS includes three regions, the O-antigenic polysaccharide chain, the core oligosaccharide, and lipid A.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

  • Immunological Studies
    • Macrophage Stimulation : LPS from E. coli O111:B4 is frequently used to stimulate macrophages in vitro, allowing researchers to study immune responses and the mechanisms of inflammation .
    • B-cell Activation : It has been shown to effectively stimulate B-cells, making it useful for studies related to antibody production and humoral immunity .
  • Vaccine Development
    • Adjuvant Properties : The LPS serves as an adjuvant in vaccine formulations, enhancing the immune response to co-administered antigens. Its ability to activate TLR4 is critical for increasing the efficacy of vaccines against various pathogens .
  • Disease Models
    • Acute Kidney Injury : Research has utilized LPS from E. coli O111:B4 to induce acute kidney injury in mouse models, providing insights into pathophysiological mechanisms and potential therapeutic interventions .
    • Acute Respiratory Distress Syndrome (ARDS) : This LPS has been instrumental in studying ARDS by inducing hyper-inflammatory responses in animal models, facilitating research on treatments involving stem cell therapies .
  • Therapeutic Research
    • Anti-inflammatory Studies : The compound is used to investigate the anti-inflammatory effects of various agents, including exosomes derived from bone marrow mesenchymal stem cells, which have shown promise in modulating LPS-induced inflammation .
    • Cancer Immunotherapy : The immunogenic properties of LPS are being explored for their potential use in cancer immunotherapy, where they may help enhance the effectiveness of therapeutic vaccines .

Case Studies

Study TitleObjectiveFindings
Stimulation of Macrophages by LPSInvestigate immune activationLPS significantly increased cytokine production in macrophages .
Use of LPS as Vaccine AdjuvantEvaluate efficacy in vaccine formulationsEnhanced antibody response observed when combined with antigens .
Induction of Acute Kidney InjuryModel inflammatory responseLPS administration resulted in marked renal impairment and inflammation .
ARDS Model Using LPSStudy hyper-inflammatory responsesInduced severe respiratory distress; potential for therapeutic intervention with BMSC exosomes .

Análisis De Reacciones Químicas

Structural Composition and Reactivity

LPS from E. coli O111:B4 consists of three regions:

  • Lipid A : A hexa-acylated glucosamine disaccharide with two phosphate groups and six fatty acid chains (e.g., C12–C14), responsible for endotoxic activity .

  • Core oligosaccharide : Contains glucose, galactose, glucosamine, and heptose residues .

  • O-antigen : A repeating pentasaccharide unit (identical to Salmonella enterica O35), contributing to serotype specificity .

Key Reactivity Features :

  • Lipid A binds TLR4/MD-2 complexes via hydrophobic interactions and ionic bonds with phosphorylated groups .

  • O-antigen modulates interactions with host defense peptides (HDPs) and complement proteins .

Extraction and Purification Reactions

MethodKey StepsReactivity Impact
Phenol-water extractionLPS solubilized in phenol, precipitated in aqueous phaseRetains O-antigen but may co-extract lipoproteins (TLR2 activators) .
Butanol extractionLPS partitioned in aqueous butanol, purified via gel filtrationYields two fractions: long O-antigen LPS (1.5 MDa) and short O-antigen LPS (90 kDa) .
Ultrapure preparationEnzymatic hydrolysis + phenol-TEA-DOC treatmentRemoves lipoproteins; retains TLR4-specific activation .

Conjugation Reactions

  • TNP (2,4,6-trinitrobenzenesulfonic acid) conjugation : Modifies LPS for studies on T-independent B-cell responses .

  • Deacylation : Hydrolysis of fatty acids reduces endotoxicity by 10,000-fold but diminishes TLR4 activation .

Binding Interactions with Host Defense Peptides (HDPs)

Studies using isothermal titration calorimetry (ITC) reveal distinct binding profiles :

HDPBinding to O111:B4 LPSBinding to K-12 LPS (No O-antigen)Thermodynamic Profile
CATH-2Exothermic, Kd ≈ 0.5 μMExothermic, Kd ≈ 0.7 μMIonic interactions with lipid A/core sugars
PMAP-36Biphasic (exo- then endothermic)No binding detectedO-antigen-dependent hydrophobic interactions
PR-39Mixed exo-/endothermicNo binding detectedRequires O-antigen for initial recognition

Mechanistic Insights :

  • O-antigen enhances HDP binding for peptides reliant on hydrophobic interactions (e.g., PMAP-36) .

  • Lipid A-core interactions dominate for cationic peptides like CATH-2 .

TLR4 Signaling

LPS binds TLR4/MD-2 via lipid A, triggering:

  • MyD88-dependent pathway : NF-κB activation → pro-inflammatory cytokines (IL-6, TNF-α) .

  • TRIF-dependent pathway : IRF3 activation → type I interferons .

Dose-Dependent Effects :

  • 0.01–1.0 μg/ml: Optimal for IL-6 production in macrophages .

  • 50 μg/ml: Non-specific TLR activation (e.g., TLR2 in non-ultrapure LPS) .

Neutralization by HDPs

HDPs inhibit LPS-induced nitric oxide (NO) production in macrophages:

LPS StructureNO Production (EC50)HDP Inhibition (IC50)
O111:B4 (smooth)10 ng/mlCATH-2: 2.5 μM
K-12 (rough)5 ng/mlPMAP-36: No effect

Aggregation and Solubility Dynamics

  • Native state : Forms micelles (≈1,000 kDa) in aqueous solutions with divalent cations .

  • Detergent treatment : SDS dissociates aggregates into 50–100 kDa units .

  • Solubility : Enhanced in endotoxin-free water or PBS but reduced in high-salinity buffers .

Propiedades

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.